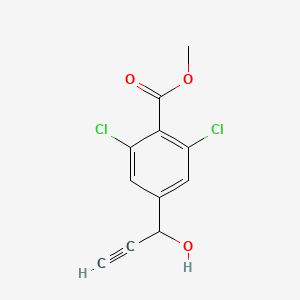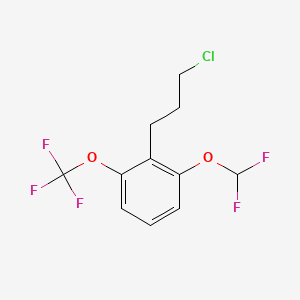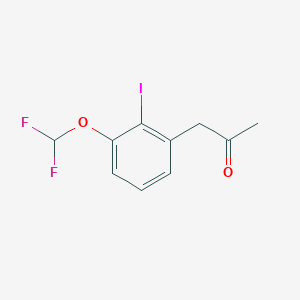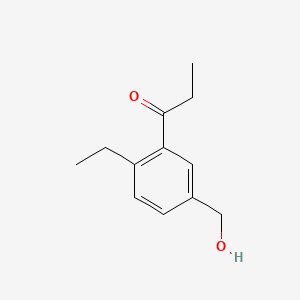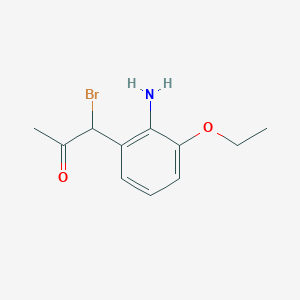
Dihexyldimethoxysilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihexyldimethoxysilane is an organosilicon compound with the molecular formula C14H32O2Si. It is a colorless liquid that is used in various industrial and scientific applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dihexyldimethoxysilane can be synthesized through the hydrosilylation of hexene with dimethoxysilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C .
Industrial Production Methods
In industrial settings, this compound is produced using continuous flow reactors to ensure consistent quality and yieldThe reaction mixture is then heated to the desired temperature and maintained until the reaction is complete .
Analyse Des Réactions Chimiques
Types of Reactions
Dihexyldimethoxysilane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: It can undergo nucleophilic substitution reactions to replace the methoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Siloxanes with different substituents.
Applications De Recherche Scientifique
Dihexyldimethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems to improve the solubility and bioavailability of pharmaceuticals.
Industry: Applied in the production of hydrophobic coatings, adhesives, and sealants
Mécanisme D'action
Dihexyldimethoxysilane exerts its effects through the formation of siloxane bonds. The methoxy groups are hydrolyzed to form silanols, which then condense to form siloxane bonds. This process is catalyzed by acids or bases and involves the formation of a three-dimensional network of siloxane bonds, providing the compound with its unique properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethoxydimethylsilane: Similar in structure but with methyl groups instead of hexyl groups.
Dimethyldiethoxysilane: Contains ethoxy groups instead of methoxy groups.
Dimethoxymethylsilane: Has a single methyl group and two methoxy groups .
Uniqueness
Dihexyldimethoxysilane is unique due to its longer hexyl chains, which provide enhanced hydrophobicity and flexibility compared to its shorter-chain counterparts. This makes it particularly useful in applications requiring water repellency and mechanical flexibility .
Propriétés
Numéro CAS |
126990-43-0 |
|---|---|
Formule moléculaire |
C14H32O2Si |
Poids moléculaire |
260.49 g/mol |
Nom IUPAC |
dihexyl(dimethoxy)silane |
InChI |
InChI=1S/C14H32O2Si/c1-5-7-9-11-13-17(15-3,16-4)14-12-10-8-6-2/h5-14H2,1-4H3 |
Clé InChI |
CYICXDQJFWXGTC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC[Si](CCCCCC)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


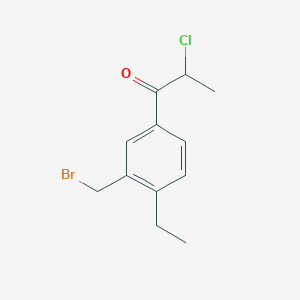
![2-(Chloromethyl)-7-iodoimidazo[1,2-a]pyridine](/img/structure/B14061340.png)
![1,1-dimethyl-3-[4-[2-[(7S)-2,5,11-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-yl]ethyl]cyclohexyl]urea](/img/structure/B14061344.png)
![(2-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}pyridin-3-yl)boronic acid](/img/structure/B14061348.png)

![Methyl 4,5,6,7-tetrahydrobenzo[3,4]cycloocta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14061354.png)

